Product packaging for EG 018(Cat. No.:)

EG 018

Cat. No.: B1162972
M. Wt: 391.5
InChI Key: FJMMDJDPNLZYLA-UHFFFAOYSA-N
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Description

Historical Context and Evolution of Synthetic Cannabinoid Research Relevant to EG 018

The history of synthetic cannabinoid research is closely tied to efforts to understand the body's endocannabinoid system and to develop potential therapeutic agents. The first synthetic analogues of Δ9-tetrahydrocannabinol (Δ9-THC), the primary psychoactive component in cannabis, were synthesized decades ago. europa.eueuropa.eu Scientists developed these compounds to study cannabinoid receptors and explore potential medicinal uses, such as for pain treatment. europa.eueuropa.eu However, separating desired therapeutic properties from unwanted psychoactive effects proved challenging. europa.eu

Around the mid-2000s, synthetic cannabinoids began appearing in products marketed as "herbal smoking blends" or "incense," often sold online and in specialty shops as "legal" alternatives to cannabis. europa.eueuropa.euliu.edu These products, often labeled "not for human consumption," were found to contain synthetic cannabinoids mixed with plant material. europa.euliu.edu The identification of compounds like JWH-018 and CP-47,497-C8 in these products in late 2008 marked a significant point in the evolution of synthetic cannabinoid research, shifting focus towards understanding the pharmacology and potential risks of these newly identified substances. europa.euunodc.org JWH-018, a naphthoylindole, became a prominent early example. europa.euunodc.org

The emergence of these compounds led to their scheduling in various countries, which in turn spurred the development and appearance of new synthetic cannabinoids with modified structures, as clandestine chemists sought to circumvent legal restrictions. europa.euunodc.orgunodc.orgnpr.org This continuous evolution of structures presents ongoing challenges for identification and regulation. liu.eduunodc.orgunodc.org this compound is a carbazole-based synthetic cannabinoid and an analogue of JWH-018, featuring a benzene (B151609) ring attached to the aminoalkylindole group adjacent to the naphthoyl group. wikipedia.orglabscoop.comcaymanchem.com Its appearance reflects the ongoing structural diversification seen in synthetic cannabinoids following the control of earlier generations.

Academic Significance of Investigating this compound as a Cannabinoid Receptor Ligand

Investigating this compound as a cannabinoid receptor ligand is academically significant for several reasons. Synthetic cannabinoid receptor agonists (SCRAs) like this compound interact with the same cannabinoid receptors (primarily CB1 and CB2) as endogenous cannabinoids and Δ9-THC. europa.eueuropa.eunih.gov Studying these interactions provides valuable insights into the complexities of the endocannabinoid system and the mechanisms by which ligands can activate or modulate these receptors. biomolther.orgresearchgate.netnih.gov

This compound is particularly noteworthy because it has been reported as a low-efficacy cannabinoid receptor agonist, contrasting with typical SCRAs which often exhibit high efficacy. researchgate.netnih.govnih.govresearchgate.net This characteristic makes this compound and its analogues valuable tools for exploring the determinants of agonist efficacy at cannabinoid receptors. nih.govnih.govresearchgate.net Understanding why some ligands, like this compound, show lower efficacy despite having reasonably high binding affinity can contribute to the development of more nuanced pharmacological models and potentially inform the design of compounds with specific desired activities. biomolther.orgresearchgate.netnih.govnih.gov

Research on this compound also contributes to the broader effort to characterize the diverse pharmacological profiles of synthetic cannabinoids. nih.govresearchgate.net Given the wide range of chemical structures that can interact with cannabinoid receptors, studying individual compounds like this compound helps to build a more comprehensive understanding of structure-activity relationships (SARs) within this class of compounds. nih.govbiomolther.orgnih.govresearchgate.netdigitellinc.com This knowledge is crucial for both forensic identification of new substances and for the potential development of therapeutic agents targeting the endocannabinoid system with improved safety profiles. liu.edudigitellinc.comufn.edu.br

Studies on this compound have investigated its binding affinity and functional activity at human CB1 and CB2 receptors using various in vitro assays, such as competition binding, [³⁵S]GTPγS binding, and forskolin-stimulated cAMP production. nih.govresearchgate.netnih.gov These studies have shown that this compound exhibits high affinity at both CB1 and CB2 receptors, but behaves as a weak partial agonist in functional assays, demonstrating lower efficacy compared to compounds like Δ9-THC or CP55,940 in certain signaling pathways. nih.govbiomolther.orgresearchgate.netnih.gov

Here is a summary of binding affinity data for this compound and other cannabinoids:

CompoundReceptorBinding Affinity (Ki)Reference
EG-018CB1170.6 nM biomolther.org
EG-018CB121 nM researchgate.netnih.gov
EG-018CB116.6 nM nih.gov
EG-018CB122 nM nih.gov
EG-018CB27 nM researchgate.netnih.gov
EG-018CB28 nM nih.gov
JWH-018CB14.44 nM biomolther.org
JWH-018CB115.29 ± 4.5 nM plos.org
Δ9-THCCB110.2 nM europa.eu
Δ9-THCCB15.05–80.3 nM plos.org
CP55,940CB10.849 nM nih.gov
CP55,940CB20.822 nM nih.gov

Note: Binding affinity values (Ki) can vary depending on the specific assay conditions and research group. The table presents values reported in the cited sources.

Functional studies have further characterized this compound's activity. In [³⁵S]GTPγS binding assays, this compound behaved as a weak partial agonist at both CB1 and CB2 receptors. nih.govresearchgate.netnih.gov At CB1 receptors, it showed lower efficacy but greater potency than Δ9-THC in this assay. nih.govresearchgate.netnih.gov At CB2 receptors, it exhibited similar potency and efficacy to Δ9-THC. nih.govresearchgate.netnih.gov this compound also inhibited forskolin-stimulated cAMP production, another measure of cannabinoid receptor activity, with similar efficacy but lower potency compared to Δ9-THC. nih.govresearchgate.netnih.gov Studies on ERK activation, a downstream signaling pathway, showed that EG-018 did not significantly increase ERK activation compared to compounds like JWH-018 or CB-13. biomolther.orgresearchgate.net

Conceptual Frameworks for Understanding Ligand-Receptor Interactions in the Context of this compound

Understanding the interaction of this compound with cannabinoid receptors relies on established conceptual frameworks of ligand-receptor pharmacology, particularly concerning G protein-coupled receptors (GPCRs), as CB1 and CB2 are Class A GPCRs. mdpi.comnews-medical.net Key concepts include binding affinity, efficacy, and the differentiation between agonists, partial agonists, and antagonists. mdpi.com

Binding Affinity: This refers to the strength with which a ligand, such as this compound, binds to its receptor site. It is often quantified by the equilibrium dissociation constant (Kd) or the inhibition constant (Ki). A lower Ki value indicates higher binding affinity. This compound has demonstrated high binding affinity for both CB1 and CB2 receptors in various studies. nih.govresearchgate.netnih.govnih.gov

Efficacy: This describes the ability of a ligand to activate a receptor and produce a functional response after binding. Ligands can be full agonists (producing a maximal response), partial agonists (producing a submaximal response), or antagonists (binding without activating the receptor and blocking agonist effects). mdpi.com this compound is characterized as a partial agonist at CB1 and CB2 receptors, meaning it can activate the receptors but does not elicit the full maximal response that a full agonist would. wikipedia.orgnih.govbiomolther.orgresearchgate.netnih.govresearchgate.netnih.gov The observation of this compound acting as a low-efficacy agonist is particularly relevant to research exploring the spectrum of receptor activation. nih.govnih.govresearchgate.net

Agonism and Partial Agonism: Agonists bind to the orthosteric site of the receptor (the primary binding site) and stabilize the receptor in an active conformation, leading to downstream signaling. mdpi.com Partial agonists, like this compound, also bind to the orthosteric site but stabilize a conformation that results in a lower level of receptor activation compared to full agonists. mdpi.com This means that even at saturating concentrations, a partial agonist cannot produce the same maximal effect as a full agonist. The degree of partial agonism can vary, and compounds with very low efficacy, like this compound, can be valuable tools for studying the nuances of receptor activation and potentially for developing ligands with specific pharmacological profiles. nih.govnih.govresearchgate.net

The interaction of this compound with CB1 and CB2 receptors involves binding to the orthosteric site within the transmembrane domains of these GPCRs. mdpi.com The specific chemical structure of this compound, including its carbazole (B46965) base, pentyl chain, and naphthylmethanone group, dictates how it fits into the binding pocket and the nature of the interactions (e.g., Van der Waals forces, hydrogen bonding) that stabilize the ligand-receptor complex. caymanchem.combiomolther.org These interactions, in turn, influence the conformational changes in the receptor that lead to G protein coupling and the initiation of intracellular signaling cascades, such as the inhibition of adenylyl cyclase or the activation of ERK pathways. nih.govbiomolther.orgresearchgate.netnih.govnews-medical.net The low efficacy of this compound suggests that its interaction with the receptor stabilizes a less active conformation compared to full agonists, leading to a diminished functional response in certain signaling pathways. nih.govbiomolther.orgresearchgate.netresearchgate.netnih.gov

Research into this compound, therefore, contributes to refining our understanding of how subtle structural differences in ligands can translate into significant differences in functional outcomes at cannabinoid receptors, providing valuable data for the ongoing study of ligand-receptor interactions and the development of targeted pharmacological agents. biomolther.orgnih.govnih.govdigitellinc.com

Properties

Molecular Formula

C28H25NO

Molecular Weight

391.5

InChI

InChI=1S/C28H25NO/c1-2-3-8-18-29-26-15-7-6-13-23(26)25-19-21(16-17-27(25)29)28(30)24-14-9-11-20-10-4-5-12-22(20)24/h4-7,9-17,19H,2-3,8,18H2,1H3

InChI Key

FJMMDJDPNLZYLA-UHFFFAOYSA-N

SMILES

O=C(C1=CC=CC2=C1C=CC=C2)C3=CC(C(C=CC=C4)=C4N5CCCCC)=C5C=C3

Synonyms

naphthalen-1-yl(9-pentyl-9H-carbazol-3-yl)methanone

Origin of Product

United States

Synthetic Methodologies and Advanced Structural Elucidation of Eg 018

Established Synthetic Routes for EG 018 and its Analogues

The synthesis of synthetic cannabinoids often involves the coupling of distinct molecular fragments. Given the structure of this compound, a likely synthetic approach would involve the formation of the amide or ketone linkage between the carbazole (B46965) and naphthoyl moieties, followed by or preceded by the introduction of the N-pentyl chain on the carbazole. General synthetic routes for aminoalkylindoles, a related class of synthetic cannabinoids, often involve Friedel-Crafts acylation followed by N-alkylation or vice versa. unodc.org While this compound has a carbazole core, similar principles of coupling functionalized aromatic systems are applicable.

The synthesis of analogues of this compound would involve modifications to the core carbazole structure, the N-alkyl chain, or the naphthoyl group. nih.gov These modifications can lead to compounds with varied pharmacological properties.

The synthesis of this compound requires appropriately functionalized precursors. For the carbazole core, a substituted carbazole amenable to N-alkylation and subsequent functionalization at the 3-position would be necessary. The naphthoyl moiety would likely be introduced as a naphthoyl chloride or similar activated carboxylic acid derivative. The pentyl chain would typically be introduced via an alkylation reaction using a pentyl halide or equivalent reagent.

Reaction optimization in synthetic chemistry aims to maximize yield, purity, and selectivity while minimizing reaction time and the formation of byproducts. acs.orgbeilstein-journals.org Techniques such as Design of Experiments (DoE) and high-throughput experimentation (HTE) are commonly employed to explore reaction parameters like temperature, solvent, catalyst, and reactant ratios. acs.orgwhiterose.ac.uk While specific optimization data for this compound synthesis were not found, these methodologies are standard in optimizing the synthesis of complex organic molecules, including synthetic cannabinoids. researchgate.net

Strategies for generating analogues of this compound involve systematic structural variations. This can include altering the length or branching of the N-alkyl chain, introducing substituents onto the carbazole or naphthoyl rings, or modifying the linker between the core and the naphthoyl group. nih.gov Late-stage diversification (LSD) is a strategy where a common intermediate is diversified in the final steps to generate a library of analogues. rsc.org This approach can be efficient for exploring structure-activity relationships. rsc.org The structural similarity of EG-018 to JWH-018, with EG-018 having a benzene (B151609) ring attached to the aminoalkylindole group adjacent to the naphthoyl group, highlights a strategy of extending or modifying existing core structures to create new analogues. caymanchem.com The study of EG-018 analogues has revealed a range of compound efficacies, indicating that subtle structural changes can significantly impact pharmacological activity. nih.gov

Precursor Synthesis and Reaction Optimization

Advanced Spectroscopic and Chromatographic Techniques for Structural Confirmation

Definitive structural confirmation of this compound relies on a combination of advanced analytical techniques, particularly spectroscopic methods like NMR and Mass Spectrometry, coupled with chromatographic separation. nih.govacdlabs.comsemanticscholar.org

NMR spectroscopy is a powerful tool for elucidating the structure of organic molecules by providing detailed information about the connectivity and environment of atoms, particularly hydrogen and carbon. acdlabs.comnih.gov For a molecule like this compound, ¹H NMR and ¹³C NMR are essential for confirming the presence and position of protons and carbons within the carbazole, naphthoyl, and pentyl moieties. Analysis of chemical shifts, splitting patterns, and integration values in the ¹H NMR spectrum allows for the assignment of specific protons to different parts of the molecule. swgdrug.org Similarly, ¹³C NMR provides information about the carbon skeleton. Two-dimensional NMR techniques, such as COSY, HSQC, and HMBC, can provide crucial connectivity information, confirming the linkages between different parts of the molecule and the position of substituents. nih.gov While full NMR spectra for this compound were not detailed in the search results, a 400 MHz ¹H NMR spectrum in DMSO is mentioned as being used for structural confirmation. swgdrug.org

High-Resolution Mass Spectrometry (HRMS), including techniques like time-of-flight (TOF) and Orbitrap mass spectrometry, is crucial for determining the exact molecular weight and elemental composition of this compound. nih.govresearchgate.netchemrxiv.org This is achieved by measuring the mass-to-charge ratio (m/z) of the molecular ion with high accuracy, allowing for the unambiguous determination of the molecular formula (C₂₈H₂₅NO for this compound). caymanchem.comnih.gov

Mass spectrometry also provides valuable information through fragmentation patterns. libretexts.orgjove.commsu.edu When the molecular ion is subjected to fragmentation (e.g., through collision-induced dissociation), it breaks down into smaller ions. The m/z values and relative abundances of these fragment ions provide a unique fingerprint that can be used to confirm the presence of specific substructures within the molecule. jove.com For this compound, characteristic fragment ions have been observed, such as a prominent fragment at m/z 264. researchgate.netnih.gov This fragment likely corresponds to the loss of the naphthoyl moiety or a related fragmentation pathway involving the carbazole and pentyl chain. Analysis of these fragmentation pathways aids in confirming the proposed structure.

Chromatographic techniques are indispensable for assessing the purity of this compound and separating it from impurities or potential isomers. nih.govsemanticscholar.org Coupling chromatography with mass spectrometry provides a powerful hyphenated technique for both separation and identification.

Ultra-high-performance liquid chromatography coupled to quadrupole time-of-flight mass spectrometry (UHPLC-QTOF-MS) is a widely used technique for the analysis of synthetic cannabinoids, including this compound. nih.govnih.govfrontiersin.orgresearchgate.net UHPLC provides high chromatographic resolution, allowing for the separation of closely related compounds, while the QTOF-MS provides accurate mass measurements and fragmentation data for identification. mdpi.com A method using a Waters Acquity UPLC system coupled to a Waters Synapt G2 HDMS Q-TOF mass spectrometer with a BEH C18 column has been described for the analysis of this compound, utilizing a gradient elution with acetonitrile (B52724) and water containing formic acid. nih.gov

Gas chromatography-mass spectrometry (GC-MS) is another important technique, particularly for volatile or semi-volatile compounds. nih.govsemanticscholar.orgrsc.org this compound has been analyzed by GC-MS using an Agilent gas chromatograph with a DB-1 MS column. swgdrug.org The retention time and the resulting electron ionization (EI) mass spectrum, with its characteristic fragmentation pattern, serve as valuable data for identification and comparison with reference materials. swgdrug.org

Chromatographic techniques are also crucial for separating isomers, which are compounds with the same molecular formula but different structural arrangements. avantiresearch.comgoogle.com While the primary focus for this compound is its structural confirmation, the ability to separate potential synthetic isomers or impurities is vital for ensuring the purity and accurate characterization of synthesized material. Techniques like UHPLC and GC, with optimized stationary phases and mobile phases, can achieve the separation required to differentiate isomers. chemrxiv.orgfrontiersin.org

Summary of Analytical Data for this compound

TechniqueKey Information ProvidedRelevant Findings for this compoundSource
NMR Atomic connectivity and environment (¹H, ¹³C), 2D correlationsUsed for structural confirmation; 400 MHz ¹H NMR in DMSO mentioned. nih.govswgdrug.org
HRMS (QTOF-MS) Exact molecular weight, elemental composition, fragmentationMolecular Formula: C₂₈H₂₅NO; Molecular Weight: 391.5; Observed fragment ion at m/z 264. caymanchem.comnih.govresearchgate.netnih.gov
GC-MS Retention time, electron ionization fragmentation patternRetention Time: 25.147 min (DB-1 MS column); Characteristic EI mass spectrum obtained. nih.govswgdrug.org
UHPLC-QTOF-MS High-resolution separation, accurate mass, fragmentationUsed for analysis; method with C18 column and gradient elution described. nih.govnih.gov

High-Resolution Mass Spectrometry (HRMS) for Definitive Structural Characterization

Stereochemical Considerations and Chiral Synthesis of this compound Derivatives

Stereochemical considerations are paramount in the synthesis and study of many organic compounds, particularly those interacting with biological systems, as different stereoisomers can exhibit significantly different activities. researchgate.netyork.ac.uknih.govfrontiersin.org Chirality arises when a molecule is non-superimposable on its mirror image, typically due to the presence of a stereogenic center, such as a carbon atom bonded to four different groups. york.ac.uk

Based on available structural information, this compound itself is explicitly described as achiral, possessing no defined stereocenters. nih.gov This means that this compound does not exist as enantiomers.

However, the synthesis of derivatives of this compound could potentially introduce chirality. Modifications to the core structure, the pentyl tail, the linker, or the naphthoyl group could create new stereogenic centers. For instance, introducing a substituent that makes one of the carbon atoms in the pentyl chain or on the carbazole or naphthyl rings chiral would result in the formation of enantiomers.

In cases where this compound derivatives are designed to be chiral, synthetic chemists would employ asymmetric synthesis methodologies to selectively produce one desired enantiomer over the other. york.ac.uknumberanalytics.comwikipedia.org Strategies for asymmetric synthesis include the use of chiral auxiliaries, chiral reagents, or chiral catalysts. york.ac.uknumberanalytics.com Chiral auxiliaries are temporarily incorporated into the substrate to direct the stereochemistry of a reaction, while chiral reagents are used in stoichiometric amounts to induce asymmetry. york.ac.ukwikipedia.org Chiral catalysts, often the most efficient method, facilitate the formation of a specific stereoisomer in a catalytic amount. york.ac.uk

The importance of controlling stereochemistry in the synthesis of cannabinoid receptor agonists has been demonstrated for other related compounds, where different enantiomers can show varying binding affinities and functional activities at cannabinoid receptors (CB1 and CB2). researchgate.netnih.govfrontiersin.org While this compound itself is achiral, the exploration of chiral derivatives would necessitate the application of these advanced chiral synthesis techniques to understand and control their stereochemical properties and resulting interactions. Research findings on other synthetic cannabinoids highlight that the (S)-enantiomer often predominates in seized samples and can be more potent than the (R)-enantiomer, emphasizing the relevance of stereochemistry in this class of compounds. researchgate.net

Molecular Interactions and Mechanistic Characterization of Eg 018

Cannabinoid Receptor Binding Kinetics and Thermodynamics

The binding of ligands to G protein-coupled receptors (GPCRs), such as cannabinoid receptors, involves both kinetic and thermodynamic aspects. biorxiv.orgunizar.es Binding affinity, often expressed as the equilibrium dissociation constant (Kd) or inhibition constant (Ki), is a measure of the strength of the interaction at equilibrium. giffordbioscience.comresearchgate.net Kinetic parameters, such as association (kon) and dissociation (koff) rate constants, provide insight into the dynamics of the binding process. researchgate.networktribe.com Thermodynamics, including enthalpy and entropy, can offer fundamental information about the forces driving the interaction. unizar.es

In vitro Radioligand Displacement Assays and Affinity Determinations (e.g., [³H]CP55,940 competition binding)

In vitro radioligand displacement assays are a standard method for determining the binding affinity of a compound to a receptor. giffordbioscience.comresearchgate.net These assays involve incubating a fixed concentration of a radiolabeled ligand with receptor-containing membranes or cells in the presence of increasing concentrations of the unlabeled test compound. giffordbioscience.com The ability of the test compound to displace the radiolabeled ligand is then measured, and the data are used to calculate the inhibition constant (Ki) or IC50 value, which represents the concentration of the test compound required to inhibit 50% of the radioligand binding. giffordbioscience.comresearchgate.net

Studies on EG 018 have utilized [³H]CP55,940 competition binding assays to assess its affinity at human CB1 and CB2 receptors expressed in HEK293 cells. nih.govresearchgate.net this compound has demonstrated high affinity for both receptors. nih.govresearchgate.net Reported Ki values for this compound are approximately 21 nM at CB1 and 7 nM at CB2. nih.govresearchgate.net Another study reported an affinity of 16.6 nM for hCB1. nih.gov These values indicate that this compound binds to both cannabinoid receptor subtypes with nanomolar potency. nih.govresearchgate.net Compared to CP55,940, a potent synthetic cannabinoid, this compound exhibited significantly lower affinity at both receptors. nih.gov

Dissociation and Association Rate Constants of this compound at Cannabinoid Receptors

While affinity data for this compound are available from equilibrium binding studies nih.govresearchgate.netnih.gov, specific reported values for its association and dissociation rate constants at cannabinoid receptors were not found in the provided search results. However, research on other cannabinoid ligands and GPCRs highlights the importance of kinetic parameters in understanding ligand-receptor interactions and their functional consequences. researchgate.networktribe.comnih.govmolbiolcell.orgelifesciences.orguniversiteitleiden.nlnih.govbiorxiv.org Studies using kinetic binding assays can determine these rates and provide a more complete picture of how this compound interacts with CB1 and CB2 over time. giffordbioscience.com Differences in unbinding mechanisms have been observed between different types of cannabinoids. elifesciences.orgnih.gov

Receptor Activation and Signal Transduction Pathway Modulation

Ligand binding to GPCRs triggers conformational changes in the receptor, leading to the activation of associated intracellular signaling pathways. oup.com The extent and nature of this activation determine the ligand's efficacy and can involve coupling to different G protein subtypes and modulation of downstream effectors. oup.comresearchgate.netacs.org

G Protein Coupling Efficacy and Functional Selectivity (e.g., [³⁵S]GTPγS binding)

G protein coupling is a crucial step in GPCR signaling. oup.com Agonist binding promotes the exchange of GDP for GTP on the G protein alpha subunit, leading to its dissociation from the beta-gamma subunits and activation of downstream effectors. oup.com [³⁵S]GTPγS binding assays are used to measure G protein activation by assessing the binding of the non-hydrolyzable GTP analog, [³⁵S]GTPγS, to the activated G alpha subunit. nih.govresearchgate.netresearchgate.neteuropa.euscispace.com This assay provides a measure of the ligand's efficacy in stimulating G protein coupling. nih.govresearchgate.netresearchgate.net Functional selectivity, or biased agonism, occurs when a ligand preferentially activates one signaling pathway over another coupled to the same receptor. researchgate.netacs.orgmdpi.com

This compound has been evaluated for its ability to stimulate [³⁵S]GTPγS binding at human CB1 and CB2 receptors. nih.govresearchgate.net In contrast to typical SCRAs which often behave as full agonists, this compound has been characterized as a weak partial agonist in [³⁵S]GTPγS binding assays. nih.govresearchgate.net It exhibited lower efficacy but greater potency than THC at CB1 receptors. nih.govresearchgate.net At CB2 receptors, this compound showed similar potency and efficacy to THC. nih.govresearchgate.net

Downstream Signaling Cascade Activation and Inhibition (e.g., forskolin-stimulated cAMP production, pERK stimulation)

Activation of cannabinoid receptors, particularly CB1 and CB2, is primarily coupled to inhibitory Gi/o proteins, which leads to the inhibition of adenylyl cyclase and a decrease in intracellular cAMP levels. nih.govresearchgate.netphysiology.org Forskolin is an adenylyl cyclase activator, and its stimulated cAMP production is often used to assess the inhibitory effect of cannabinoid agonists on this pathway. nih.govresearchgate.netphysiology.org Cannabinoid receptors can also activate other signaling pathways, such as the mitogen-activated protein kinase (MAPK) pathway, which involves the phosphorylation of extracellular signal-regulated kinase (ERK), referred to as pERK. nih.govnih.govresearchgate.netresearchgate.netpnas.orgijbs.com

This compound has been shown to inhibit forskolin-stimulated cAMP production in cells expressing human CB1 and CB2 receptors. nih.govresearchgate.net This inhibitory effect is consistent with its action as a Gi/o-coupled receptor agonist. nih.govresearchgate.net this compound inhibited forskolin-stimulated cAMP with similar efficacy but lower potency compared to THC. nih.govresearchgate.net This lower potency was suggested to be potentially due to high receptor density facilitating saturation of this signaling pathway in the experimental setup. nih.govresearchgate.net

Regarding pERK stimulation, studies on this compound and its analogues have been conducted. nih.govnih.govresearchgate.net While some this compound analogues showed variable signaling outcomes, including marginal agonism, the parent compound this compound itself showed negligible pERK activity even at a high concentration in time course experiments. nih.gov This suggests that this compound may exhibit biased signaling, preferentially activating the cAMP pathway over the pERK pathway. nih.gov

Structure-Activity Relationship (SAR) Studies of this compound and its Derivatives

Structure-Activity Relationship (SAR) studies of this compound and its analogues have provided insights into the molecular determinants of cannabinoid receptor binding and functional activity. nih.govnih.gov These studies involve synthesizing compounds with modifications to the core structure of this compound and evaluating their pharmacological effects. nih.gov General SARs have emerged from analyzing the differences in signaling outcomes, such as cAMP inhibition and GTPγS binding, among analogues that share the carbazole (B46965) core but differ in their N-alkyl side-chain and aromatic rings attached to the carbonyl group. nih.gov

Impact of Structural Modifications on Receptor Binding and Functional Activity

Structural modifications to the this compound scaffold can significantly impact its receptor binding affinity and functional activity. Studies comparing this compound and its analogues at the human CB₁ receptor have shown highly variable signaling outcomes, ranging from moderate efficacy agonism with high potency to marginal agonism at lower potency. nih.govnih.gov For instance, some this compound analogues were found to be completely inactive in pERK assays, suggesting differing pathway sensitivities to variations in ligand efficacy. nih.govnih.gov EG-018 itself exhibits high affinity at CB₁ (21 nM) and CB₂ (7 nM) receptors. researchgate.net However, it behaves as a weak partial agonist in [³⁵S]GTPγS binding, showing lower efficacy but greater potency at CB₁ compared to THC, and similar potency and efficacy at CB₂. researchgate.net EG-018 also inhibited forskolin-stimulated cAMP with similar efficacy but lower potency than THC. researchgate.net

Analogues of EG-018 with the same naphthyl ring group but different N-alkyl side-chains have been synthesized and characterized to explore the impact of these modifications on CB₁ activity. nih.gov The lowest efficacy analogue in cAMP assays, compound 157, demonstrated utility in antagonism assay paradigms, suggesting that modifications can shift the pharmacological profile towards neutral antagonism. nih.govnih.gov

Identification of Pharmacophores for Cannabinoid Receptor Agonism and Antagonism

The study of this compound and its analogues contributes to the identification of pharmacophores for cannabinoid receptor activity. While a common pharmacophore for all synthetic cannabinoid receptor agonists (SCRAs) is challenging to define due to their structural diversity, they generally conform to a generic Markush structure comprising head, linker, core, and tail subunits. otago.ac.nz These functional groups and structural elements participate in interactions with the cannabinoid receptors. researchgate.net

EG-018's unique profile as a low efficacy partial agonist, and the ability of its analogue 157 to act as an antagonist, suggest that specific structural features within the carbazole-based scaffold and its substituents are critical determinants of efficacy and can potentially contribute to the development of neutral antagonists for CB₁. nih.govnih.gov Developing neutral antagonists for the CB₁ receptor is a significant research goal with potential therapeutic applications and utility as research tools. nih.govnih.gov

Computational Chemistry and Molecular Modeling of this compound

Computational chemistry and molecular modeling techniques have been employed to investigate the interactions of this compound with cannabinoid receptors at an atomic level. ufn.edu.brresearchgate.net These methods provide valuable insights into binding affinity, mechanisms, and conformational changes that are difficult to observe experimentally. github.ioeurekaselect.com

Molecular Docking Simulations of this compound-Receptor Complexes

Molecular docking simulations are used to predict the binding orientation and affinity of ligands like this compound within the active site of cannabinoid receptors, such as CB₁. mdpi.comacs.org Studies using software like AutoDock 4 have investigated the interactions between THC, EG-018, and other synthetic cannabinoids with the CB₁ receptor. ufn.edu.brresearchgate.net These simulations utilize the three-dimensional structure of the receptor, often obtained from sources like the Protein Data Bank. researchgate.net

Molecular docking results have indicated that EG-018 can exhibit a strong binding affinity for the CB₁ receptor, in some cases standing out among other synthetic cannabinoids and showing higher binding affinity compared to THC. ufn.edu.brresearchgate.netufn.edu.br This highlights its potential as a potent CB₁ ligand in terms of binding. ufn.edu.brufn.edu.br

Molecular Dynamics Simulations to Elucidate Binding Mechanisms and Conformational Changes

Molecular dynamics (MD) simulations are powerful tools used to study the dynamic behavior of molecules, including the binding mechanisms of ligands to receptors and the associated conformational changes. github.ioeurekaselect.comacs.org While conventional MD simulations can be limited by timescale for observing slow binding events, enhanced sampling methods can help overcome these limitations. eurekaselect.comdovepress.com

MD simulations can provide detailed information about the interactions between this compound and the amino acid residues within the binding pocket of the cannabinoid receptors. These simulations can reveal how the ligand's binding induces structural changes in the receptor, contributing to the "induced fit" model of ligand-receptor interaction, where conformational changes occur upon binding. pnas.org Understanding these dynamic processes is crucial for a complete picture of this compound's mechanism of action.

Preclinical Pharmacological Research Modalities for Eg 018 Non Human, Mechanistic Focus

In vitro Cellular Assays for Pharmacological Profiling

In vitro cellular assays are fundamental tools for characterizing the pharmacological properties of compounds like EG 018, providing insights into receptor interactions and functional activity at a cellular level. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.neturi.edu

Receptor Agonist and Antagonist Profiling in Recombinant Cell Systems (e.g., HEK293 cells)

Studies utilizing HEK293 cells engineered to express human cannabinoid receptors (hCB1 and hCB2) have been instrumental in determining the binding affinity of this compound. nih.govresearchgate.netnih.govnih.govresearchgate.netresearchgate.net Competition binding assays using the radioligand [³H]CP55,940 demonstrated that this compound possesses high affinity for both the CB1 and CB2 receptors. nih.govresearchgate.netnih.gov Specifically, the reported binding affinity (Ki) for hCB1 receptors is 21 nM, while for hCB2 receptors, it is 7 nM. nih.govresearchgate.netnih.gov This indicates a slightly higher affinity for the CB2 receptor compared to CB1 in this assay system.

Receptor Binding Affinity (Ki)
hCB1 21 nM
hCB2 7 nM

Cell-Based Reporter Assays for Functional Characterization

Functional characterization of this compound has been conducted using cell-based assays that measure downstream signaling events mediated by cannabinoid receptors. wikipedia.orgnih.govresearchgate.netnih.govresearchgate.netresearchgate.netdiva-portal.org In [³⁵S]GTPγS binding assays, which assess G protein activation, this compound was found to act as a weak partial agonist at both hCB1 and hCB2 receptors. nih.govresearchgate.netnih.gov At the hCB1 receptor, this compound exhibited lower efficacy but greater potency compared to Δ9-tetrahydrocannabinol (THC). nih.govresearchgate.netnih.gov Its potency and efficacy at the hCB2 receptor were similar to those of THC. nih.govresearchgate.netnih.gov

This compound also inhibited forskolin-stimulated cAMP production, another measure of cannabinoid receptor activity. nih.govresearchgate.netnih.gov In this assay, this compound showed similar efficacy but lower potency when compared to THC. nih.govresearchgate.netnih.gov One study investigating biased agonism reported that this compound showed a significant preference (approximately 10-fold) toward mini-Gαi signaling compared to a reference compound, suggesting a degree of signaling bias at the CB1 receptor. acs.org Additionally, the impact of EG-018 on the growth of Saccharomyces cerevisiae has been evaluated as a potential model for toxicity screening, showing an effect in glucose-containing medium but not in galactose. tandfonline.comtandfonline.com

In vivo Animal Model Studies for Mechanistic Exploration

In vivo studies using animal models are employed to investigate the mechanistic effects of this compound within a complex biological system, moving beyond isolated cellular responses. wikipedia.orgnih.govcaymanchem.comresearchgate.neturi.edutandfonline.comwellbeingintlstudiesrepository.orgresearchgate.net

Rodent Behavioral Paradigms for Ligand Activity Assessment (as mechanistic tools, not for clinical efficacy)

Rodent behavioral paradigms, such as the cannabinoid tetrad test and drug discrimination assays, have been used to assess the in vivo activity of this compound and explore the underlying mechanisms. wikipedia.orgnih.govcaymanchem.comresearchgate.netwellbeingintlstudiesrepository.org The cannabinoid tetrad typically assesses hypomotility, catalepsy, antinociception, and hypothermia, which are characteristic effects mediated by CB1 receptor activation in rodents. nih.govresearchgate.netnih.govresearchgate.neturi.edu When administered intraperitoneally (i.p.) at doses up to 100 mg/kg, this compound did not produce significant effects across the four components of the tetrad. nih.govresearchgate.netnih.govresearchgate.net

However, following intravenous (i.v.) administration at a dose of 56 mg/kg, this compound produced hypomotility, catalepsy, and hypothermia. nih.govresearchgate.netnih.govresearchgate.net Further investigation revealed that only the catalepsy effect induced by intravenous this compound was blocked by pretreatment with the selective CB1 antagonist rimonabant (B1662492), indicating that this specific behavioral effect is mediated via CB1 receptors. nih.govresearchgate.netnih.govresearchgate.net In THC drug discrimination studies in mice, this compound (administered i.p.) did not substitute for THC, suggesting a lack of comparable psychoactive effects in this model at the tested doses and route of administration. nih.govresearchgate.netnih.gov The absence of effects following i.p. administration in some studies could potentially be related to pharmacokinetic factors, such as limited brain penetration. nih.govresearchgate.net

Neurochemical and Neurophysiological Investigations in Animal Models (e.g., dopamine (B1211576) transmission, tetrad effects)

While extensive neurochemical and neurophysiological studies specifically on this compound are not as widely reported as for some other synthetic cannabinoids, the in vivo behavioral effects observed in the tetrad test provide some mechanistic insights. The finding that rimonabant blocked this compound-induced catalepsy after i.v. administration directly implicates CB1 receptor activation in this specific neurophysiological response. nih.govresearchgate.netnih.govresearchgate.net Studies on other synthetic cannabinoids like JWH-018 have investigated effects on dopamine transmission in brain regions like the nucleus accumbens frontiersin.orgresearchgate.net, but direct data for this compound on these specific neurochemical parameters were not prominently found in the search results. However, research in a cellular model of neural differentiation indicated that exposure to this compound led to a significant increase in the expression levels of the gene encoding the CB2 receptor (CNR2). researchgate.net This study also suggested a potential delay in the cellular response to potassium chloride (KCl) stimulation following EG-018 exposure. researchgate.net

Pharmacokinetic and Metabolic Profiling in Preclinical Species (e.g., mice, in vitro hepatocyte incubation)

Metabolic profiling of this compound has been conducted using in vitro systems, including human hepatocytes and liver microsomes, as well as rat liver microsomes. wikipedia.orgnih.govresearchgate.netnih.govdiva-portal.orgresearchgate.netresearchgate.netunivpm.it These studies aim to identify the metabolites formed and the enzymes involved in the biotransformation of this compound.

In human hepatocyte incubations, this compound was found to be highly metabolized, with a total of eight metabolites characterized. researchgate.netunivpm.it The primary metabolic pathways identified involved hydroxylation and carbonylation on the pentyl chain. researchgate.net Other metabolic transformations included dihydrodiol formation, N-dealkylation, and glucuronidation of hydroxylated metabolites. researchgate.net The major metabolites identified in human hepatocyte incubation were pentyl hydroxylated this compound (M6) and pentyl carbonylated this compound (M8). researchgate.netunivpm.it

Metabolite Name (Designation) Primary Metabolic Pathway
Pentyl hydroxylated this compound (M6) Hydroxylation on pentyl chain
Pentyl carbonylated this compound (M8) Carbonylation on pentyl chain

Studies using pooled human liver microsomes identified 15 metabolites of this compound. nih.gov Investigations with cytochrome P450 (CYP) isoenzymes revealed that CYP2C9, CYP2C19, CYP2D6, CYP3A4, and CYP3A5 contributed most significantly to the microsomal metabolism of this compound. nih.gov

While in vitro metabolism has been characterized, the complete pharmacokinetic parameters for this compound in mice have not been fully established. nih.govresearchgate.net It has been suggested that the lack of observed behavioral effects following intraperitoneal administration in some studies could be attributed to relatively low brain levels of the compound, potentially resulting from limited absorption or distribution to the brain. nih.govresearchgate.net

Absorption, Distribution, Metabolism, and Excretion (ADME) Characterization

Preclinical ADME studies in non-human species are crucial for understanding how a compound is handled by the body, including its uptake, distribution to various tissues, metabolic transformation, and elimination. These studies inform the design of subsequent investigations and help predict potential behavior in biological systems. uni-konstanz.de, pharmtech.com

Pharmacokinetic parameters for EG-018 have been evaluated in rat liver microsomes and rat plasma. nih.gov In rat liver microsomes, the elimination half-life was determined to be 4.29 minutes, with an intrinsic clearance (CLint, micr) of 0.16 mL/min/mg and a hepatic intrinsic clearance (CLint) of 290.77 mL/min/kg body weight. nih.gov While rat microsome elimination half-life was shorter than for human microsomes, it broadly predicted the kinetic parameters observed in the in vivo rat plasma assay. nih.gov

Studies in mice involving intraperitoneal (i.p.) administration of EG-018 (100 mg/kg) did not produce observable effects in certain behavioral tests, suggesting potentially low brain occupancy following this route of administration. nih.gov, researchgate.net This could be attributed to decreased absorption and/or distribution to the brain, indicating that the pharmacokinetics in mice are not yet fully characterized. nih.gov

Table 1: Pharmacokinetic Parameters of EG-018 in Rat Liver Microsomes

ParameterEG-018 (Rat Liver Microsomes)Unit
Half-life4.29min
CLint, micr0.16mL/min/mg
CLint (Hepatic)290.77mL/min/kg

Source: Adapted from data in nih.gov

Metabolite Identification and Metabolic Pathways (e.g., hydroxylation, carbonylation, glucuronidation)

Metabolism studies aim to identify the products formed when a compound is processed by enzymes in the body and to elucidate the biochemical pathways involved. researchgate.net These studies are essential for understanding how a compound is transformed and whether its metabolites are active or potentially toxic. researchgate.net

EG-018 undergoes extensive metabolism. In human hepatocyte incubations, EG-018 was highly metabolized, and a total of eight metabolites were characterized. univpm.it, researchgate.net The primary metabolic transformations observed were hydroxylation and carbonylation, mainly occurring on the pentyl chain of the molecule. univpm.it, researchgate.net Other significant metabolic pathways identified included dihydrodiol formation, N-dealkylation, and glucuronidation of hydroxylated metabolites. univpm.it, researchgate.net

The major metabolites of EG-018 identified in human hepatocyte incubations were pentyl hydroxylated EG-018 (referred to as M6) and pentyl carbonylated EG-018 (referred to as M8). univpm.it, researchgate.net These specific metabolites have been proposed as key urinary markers for documenting EG-018 intake. univpm.it, researchgate.net

Metabolite analysis in mice following intraperitoneal injection of EG-018 (30 mg/kg) involved the collection and analysis of urine over a 24-hour period. nih.gov Samples were processed using salting out liquid-liquid extraction (SALLE) before analysis. nih.gov

Table 2: Primary Metabolic Pathways of EG-018

Metabolic PathwayDescriptionLocation of Modification (primarily)
HydroxylationAddition of a hydroxyl group (-OH)Pentyl chain
CarbonylationFormation of a carbonyl group (C=O)Pentyl chain
Dihydrodiol FormationFormation of a dihydrodiol group (-CH(OH)-CH(OH)-)Not specified in detail for EG-018, but a general pathway
N-DealkylationRemoval of an alkyl group from a nitrogen atomNot specified in detail for EG-018, but a general pathway
GlucuronidationConjugation with glucuronic acidHydroxylated metabolites

Source: Based on findings in univpm.it, researchgate.net

Toxicological Research Modalities (Non-Human, Mechanistic Focus)

Toxicological research modalities investigate the adverse effects of a compound and the underlying mechanisms by which these effects occur. libretexts.org Preclinical toxicology studies are essential for identifying potential hazards before human exposure. fda.gov

In vitro Cytotoxicity and Viability Assays in Model Cell Systems

In vitro cytotoxicity and viability assays are fundamental tools in toxicology to assess the potential of a compound to cause harm to cells. conceptlifesciences.com, medtechbcn.com These assays measure various parameters indicative of cell health, such as cell viability, membrane integrity, and metabolic activity, in controlled laboratory settings using model cell systems. conceptlifesciences.com, promega.com, medtechbcn.com, nih.gov

Studies have investigated the impact of EG-018 on the viability of the neuroblastoma human cell line SH-SY5Y. researchgate.net Using MTT assays, it was observed that exposure of SH-SY5Y cells to increasing concentrations of EG-018 resulted in a decrease in cell viability. researchgate.net This indicates that EG-018 exhibits cytotoxic effects in this specific cell line in a concentration-dependent manner. researchgate.net In contrast, the structurally similar synthetic cannabinoid JWH-018 did not cause a decrease in the viability of SH-SY5Y cells at the concentrations tested in the same study. researchgate.net

Another model system used to study the potential toxicity of synthetic cannabinoids, including EG-018, is the yeast Saccharomyces cerevisiae. researchgate.net This model shares conserved molecular and cellular mechanisms with human cells. researchgate.net Studies using S. cerevisiae have aimed to develop methods for profiling the toxicity of synthetic cannabinoids on a short timescale. researchgate.net Research suggests that glucose is a more suitable carbon source than galactose for developing a yeast-based toxicity sensor for synthetic cannabinoids like EG-018, potentially due to the impact of these compounds on glycolytic flux. researchgate.net

Table 3: In Vitro Cytotoxicity Findings for EG-018

Cell SystemAssay MethodObserved Effect on ViabilityReference
SH-SY5Y human neuroblastoma cellsMTT assayDecreased viability with increasing concentration researchgate.net
Saccharomyces cerevisiaeGrowth measurementImpact on growth depending on carbon source (glucose vs. galactose) researchgate.net

Source: Based on findings in researchgate.net

Assessment of Subcellular and Molecular Toxicological Mechanisms

Investigating the subcellular and molecular toxicological mechanisms provides insight into the specific cellular processes and targets that are affected by a compound, leading to adverse effects. libretexts.org This can involve examining interactions with proteins, DNA, or cellular organelles, and understanding the signaling pathways that are perturbed. libretexts.org, oup.com

While detailed subcellular and molecular toxicological mechanisms specifically for EG-018 are still being elucidated, research on synthetic cannabinoids in general provides context. Synthetic cannabinoid receptor agonists, like EG-018, are known to interact with cannabinoid receptors, primarily CB1 and CB2 receptors. nih.gov, researchgate.net EG-018 has demonstrated high affinity for both human CB1 (21 nM) and CB2 (7 nM) receptors in in vitro binding assays. nih.gov, researchgate.net However, it behaved as a weak partial agonist at CB1 receptors in [35S]GTPγS binding assays, exhibiting lower efficacy but greater potency compared to THC. nih.gov, researchgate.net At CB2 receptors, it showed similar potency and efficacy to THC. nih.gov, researchgate.net EG-018 also inhibited forskolin-stimulated cAMP production, indicating an effect on adenylyl cyclase signaling downstream of cannabinoid receptor activation. nih.gov, researchgate.net

The observation that EG-018 decreased cell viability in SH-SY5Y cells suggests potential cellular toxicity mechanisms beyond direct receptor binding. researchgate.net While the specific subcellular and molecular events triggered by EG-018 in these cells require further investigation, general mechanisms of chemically-induced cell death can involve disruption of cellular calcium homeostasis, induction of oxidative stress, and activation of cell death signaling pathways such as apoptosis. oup.com Studies using Saccharomyces cerevisiae as a model have explored the impact of similar synthetic cannabinoids on cellular processes like glycolysis and the pentose (B10789219) phosphate (B84403) pathway, suggesting potential metabolic targets for toxicity. researchgate.net

Understanding the precise molecular interactions and subsequent downstream effects of EG-018 at the subcellular level is an ongoing area of research to fully characterize its toxicological profile.

Advanced Analytical and Bioanalytical Methodologies for Eg 018 Research

Quantitative Determination of EG 018 and its Metabolites in Biological Matrices (Non-Human, Research Context)

Quantitative analysis of this compound and its metabolites in biological samples is essential for pharmacokinetic and metabolism studies in research settings. Given the low concentrations often encountered and the complexity of biological matrices, highly sensitive and selective techniques are required. news-medical.netresearchgate.net

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) Method Development and Validation

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is a widely employed technique for the quantitative determination of synthetic cannabinoids and their metabolites in biological matrices. researchgate.netkingston.ac.uknih.govnih.govnih.gov The coupling of liquid chromatography, which provides chromatographic separation of the analytes, with tandem mass spectrometry, which offers high sensitivity and selectivity through multiple reaction monitoring (MRM) or selected reaction monitoring (SRM), makes LC-MS/MS a powerful tool for this purpose. nih.govnih.gov

Method development for this compound and its metabolites using LC-MS/MS typically involves optimizing chromatographic conditions, such as the stationary phase, mobile phase composition, and gradient elution, to achieve adequate separation of the target analytes from matrix components and potential interferences. researchgate.netmdpi.com Electrospray ionization (ESI) in positive ion mode is commonly used for synthetic cannabinoids like this compound. nih.gov MS/MS parameters, including precursor ions, product ions, and collision energies, are optimized for each analyte to ensure sensitive and selective detection. nih.govnih.gov

Validation of LC-MS/MS methods for quantitative analysis in biological matrices is performed according to established guidelines, assessing parameters such as accuracy, precision, linearity, range, limit of detection (LOD), limit of quantification (LOQ), recovery, matrix effect, selectivity, specificity, and stability. researchgate.netkingston.ac.uknih.gov For example, a validated LC-MS/MS method for synthetic cannabinoids, including those structurally related to this compound, demonstrated acceptable accuracy and precision within established limits. researchgate.netnih.gov

Studies involving EG-018 have utilized LC-MS/MS for analysis in biological samples. For instance, one study analyzed EG-018 in microsome samples and plasma using LC-MS/MS after acetonitrile (B52724) precipitation. nih.gov Another study on EG-018 metabolism in human hepatocytes employed LC-high-resolution tandem mass spectrometry (LC-HRMS/MS) for metabolite identification. researchgate.net

Gas Chromatography-Mass Spectrometry (GC-MS) Applications for Trace Analysis

Gas Chromatography-Mass Spectrometry (GC-MS) is another valuable technique for the analysis of synthetic cannabinoids, particularly for volatile or semi-volatile compounds and for trace analysis. liu.edursc.org In GC-MS, the analytes are separated based on their boiling points and interactions with the stationary phase in a gas chromatography column, followed by detection and identification using a mass spectrometer. liu.edu Electron ionization (EI) is a common ionization technique in GC-MS, producing characteristic fragmentation patterns that aid in compound identification. swgdrug.org

GC-MS can be applied for the trace analysis of this compound in various matrices. Sample preparation techniques such as liquid-liquid extraction (LLE) or solid-phase extraction (SPE) are often employed to isolate and concentrate the analytes from the matrix before GC-MS analysis. nih.govliu.edu The sensitivity of GC-MS allows for the detection of low concentrations of the parent compound. researchgate.net

Specific GC-MS parameters for EG-018 analysis have been reported, including the use of a DB-1 MS column, helium carrier gas, and specific temperature programs for chromatographic separation. swgdrug.org The electron ionization mass spectrum of EG-018 shows characteristic ions that are used for its identification. swgdrug.org While LC-MS/MS is often preferred for metabolite analysis due to the polarity of many metabolites, GC-MS remains relevant for the analysis of the parent compound and certain less polar metabolites. nih.gov

High-Resolution Mass Spectrometry for Untargeted Metabolite Screening

High-Resolution Mass Spectrometry (HRMS), particularly when coupled with liquid chromatography (LC-HRMS), plays a critical role in untargeted metabolite screening of synthetic cannabinoids like this compound. wikipedia.orgliu.eduresearchgate.netacs.org Unlike targeted approaches that look for specific known compounds, untargeted screening aims to detect and identify as many metabolites as possible, including unexpected or novel ones. news-medical.netmdpi.com

LC-HRMS provides accurate mass measurements of the parent compound and its metabolites, allowing for the determination of their elemental compositions. researchgate.netacs.org This is particularly useful for identifying metabolites with subtle structural differences from the parent compound, such as those resulting from hydroxylation, carbonylation, or glucuronidation. researchgate.net Techniques like information-dependent acquisition (IDA) or data-independent acquisition (DIA) in HRMS allow for the collection of fragmentation data for all detected ions, which aids in structural elucidation. researchgate.net

Untargeted metabolite screening using HRMS involves analyzing biological samples and searching for ions that are potentially related to the parent compound based on their accurate mass and fragmentation patterns. researchgate.netacs.org Software tools and databases are used to propose possible structures for the detected metabolites. nih.govnews-medical.net This approach has been successfully applied to study the metabolism of EG-018 in human hepatocytes, leading to the characterization of several metabolites. researchgate.netunivpm.it

Qualitative Identification and Structural Confirmation of Novel this compound Analogues and Biotransformation Products

Identifying and confirming the structures of novel this compound analogues and biotransformation products is crucial for understanding their properties and metabolic pathways. This often requires the use of spectroscopic techniques that can provide detailed structural information. liu.edunih.gov

Nuclear Magnetic Resonance (NMR) for Definitive Metabolite Structure Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful technique for the definitive elucidation of chemical structures, including those of metabolites and analogues of this compound. liu.edunih.govnih.govbohrium.com Unlike mass spectrometry, which provides information about mass and fragmentation, NMR provides detailed information about the connectivity and arrangement of atoms within a molecule. nih.govbohrium.com

One-dimensional NMR experiments, such as 1H NMR and 13C NMR, provide information about the types and chemical environments of hydrogen and carbon atoms in the molecule. universiteitleiden.nl Two-dimensional NMR experiments, such as COSY, HSQC, HMBC, and TOCSY, provide information about correlations between atoms, allowing for the mapping of the molecular structure. bohrium.comuniversiteitleiden.nl

NMR is particularly valuable for confirming the structures of metabolites identified by mass spectrometry, especially when reference standards are not available. diva-portal.orgresearchgate.net By comparing the NMR spectra of isolated metabolites with those of the parent compound and predicted structures, scientists can confirm the exact positions of metabolic modifications. diva-portal.org While NMR typically requires larger sample quantities compared to mass spectrometry, its ability to provide unambiguous structural information makes it indispensable for the characterization of novel compounds and metabolites. nih.gov Studies have utilized NMR for the structural characterization of synthetic cannabinoids, including EG-018. nih.govresearchgate.net

Fourier Transform Infrared (FTIR) Spectroscopy for Complementary Structural Information

Fourier Transform Infrared (FTIR) spectroscopy is a technique that provides information about the functional groups present in a molecule based on their vibrational modes. liu.edunih.goveag.comresearchgate.net While not as detailed as NMR for complete structural elucidation, FTIR can provide complementary structural information and can be useful for confirming the presence of certain functional groups in this compound analogues and biotransformation products. liu.edunih.goveag.com

FTIR spectroscopy measures the absorption or transmission of infrared light by a sample as a function of wavelength or wavenumber. eag.com Different functional groups absorb infrared light at characteristic frequencies, resulting in a unique spectrum that can be used as a "fingerprint" for the compound. eag.com

FTIR can be used in conjunction with other techniques like GC-MS and NMR for the characterization of synthetic cannabinoids. nih.govresearchgate.net For example, the FTIR spectrum of EG-018 can provide information about the presence of the carbonyl group, aromatic rings, and alkyl chains in its structure. nih.govcaymanchem.com This information can help to support structural assignments made by other spectroscopic methods. FTIR is a non-destructive technique and can be applied to various sample types, including solid powders and residues. eag.com

Methodological Advancements in Sample Preparation and Extraction for Complex Biological Samples

Effective sample preparation and extraction are critical initial steps in the analysis of this compound and its metabolites in complex biological matrices such as urine, plasma, and blood. The goal of these processes is to isolate the target analytes from interfering endogenous compounds, dissolve them in a suitable solvent, and often pre-concentrate them to levels amenable for detection by sensitive analytical techniques like liquid chromatography-tandem mass spectrometry (LC-MS/MS). slideshare.netacs.orgthermofisher.com Biological samples are particularly challenging due to the presence of high concentrations of proteins, phospholipids, and other endogenous substances that can cause matrix effects, including ion suppression or enhancement, which negatively impact the accuracy and sensitivity of downstream analysis. lcms.czchromatographyonline.comnih.gov

Several methodologies have been employed and advanced for the sample preparation and extraction of this compound from biological samples. These include protein precipitation (PPT), liquid-liquid extraction (LLE), and solid-phase extraction (SPE). slideshare.netthermofisher.comchromatographyonline.com

Protein precipitation is a rapid, simple, and cost-effective method often used for initial sample cleanup, particularly for matrices with high protein content like plasma and serum. acs.orgthermofisher.commdpi.com This technique involves adding an organic solvent (such as acetonitrile or methanol) or an acidic chemical to the sample, causing proteins to denature and precipitate. acs.orgmdpi.comresearchgate.net The precipitated proteins are then removed by centrifugation, leaving the analytes in the supernatant. acs.org While straightforward, PPT may result in significant sample dilution and does not effectively remove all matrix interferences, potentially leading to higher limits of detection. thermofisher.commdpi.com

Liquid-liquid extraction is another common technique that separates analytes based on their differential solubility between two immiscible liquid phases. slideshare.netchromatographyonline.comresearchgate.net LLE can offer higher selectivity compared to simple protein precipitation and is effective for isolating analytes from biological fluids, especially those with low protein content like urine. thermofisher.comtiaft.org The efficiency of LLE can be influenced by adjusting the pH of the aqueous phase to ensure the analyte is in its neutral, more extractable form. chromatographyonline.com Salting-out assisted liquid-liquid extraction (SALLE) is a variation that can improve analyte recovery and broaden the range of extractable molecules. chromatographyonline.comnih.gov One study involving the analysis of EG-018 in mouse urine utilized a SALLE method where acetonitrile was added to urine, followed by the addition of 5 M ammonium (B1175870) acetate (B1210297) as a salting-out agent. The mixture was vortexed and centrifuged, and the top aqueous layer was dried down and reconstituted for analysis. nih.gov

Solid-phase extraction has become a powerful and widely used technique for the cleanup, purification, and concentration of analytes from various biological matrices. slideshare.netlcms.czobrnutafaza.hr SPE involves the partitioning or adsorption of analytes from a liquid sample onto a solid stationary phase (sorbent) packed in a cartridge or plate. lcms.czobrnutafaza.hr By carefully selecting the sorbent chemistry (e.g., reversed-phase, ion-exchange, or mixed-mode) and elution solvents, SPE can selectively retain the target analytes while washing away matrix interferences. sigmaaldrich.comwaters.com SPE offers advantages such as improved selectivity, analyte concentration, reduced solvent consumption compared to LLE, and amenability to automation, which increases sample throughput. thermofisher.comtiaft.orgobrnutafaza.hr Studies have shown that SPE can provide higher detection sensitivity compared to protein precipitation for drug bioanalysis in serum samples. thermofisher.com Different SPE sorbents, such as C18, mixed-mode cation exchange (MCX), and mixed-mode anion exchange (MAX), have been explored for the extraction of synthetic cannabinoids and their metabolites from biological fluids like urine and plasma. obrnutafaza.hrannexpublishers.com For instance, a method for analyzing synthetic cannabinoids in urine and plasma involved protein crash followed by dilution and SPE using MAX cartridges, which were found to provide more efficient extraction compared to MCX for isolating these compounds. annexpublishers.com

Methodological advancements in sample preparation continue to focus on reducing matrix effects, improving recovery and sensitivity, and increasing sample throughput. Techniques like simplified liquid extraction (SLE) and microextraction procedures, including solid-phase microextraction (SPME) and dispersive liquid-liquid microextraction (DLLME), are also being explored for their potential to streamline sample preparation and minimize solvent usage while achieving high recovery of target analytes from complex matrices. lcms.czmdpi.comtbzmed.ac.ir The development of novel protein precipitation techniques, such as differential protein precipitation, is also being investigated for specific applications like the extraction of larger molecules from plasma. acs.org

Detailed research findings on the application of these methods for this compound specifically are emerging. For example, in pharmacokinetic studies of EG-018 in rats, plasma samples were prepared by adding acetonitrile in a 3:1 ratio to the sample volume, followed by centrifugation. The supernatants were then analyzed by LC-MS/MS. nih.gov This protein precipitation method was also applied to microsome samples. nih.gov For urine samples, a salting out liquid-liquid extraction method was employed. nih.gov Another study investigating the metabolism of EG-018 in human hepatocytes used protein precipitation with ice-cold acetonitrile to quench the incubation and prepare samples for high-resolution mass spectrometry analysis. researchgate.net

Data regarding the efficiency and performance of these specific methods for this compound extraction from biological matrices are crucial for method validation. While specific quantitative data tables solely focused on this compound extraction efficiency across different methods were not extensively detailed in the search results beyond the general descriptions of the procedures used, the principles and reported efficiencies for similar synthetic cannabinoids and small molecules in biological matrices using these techniques provide a strong foundation. For instance, studies on related synthetic cannabinoids have reported recoveries above 80% using salting-out liquid-liquid extraction and solid-phase extraction methods for urine samples. researchgate.netresearchgate.net Protein precipitation methods, while simpler, may exhibit lower recovery or higher variability depending on the analyte and matrix. thermofisher.comjove.com

The following table summarizes the sample preparation techniques mentioned in the context of this compound or similar analyses in biological matrices:

Sample Preparation TechniqueBiological Matrix ExamplesKey PrincipleAdvantagesConsiderations
Protein Precipitation (PPT)Plasma, Serum, HepatocytesDenaturation and precipitation of proteins by organic solvents or acids.Rapid, simple, inexpensive.Sample dilution, incomplete removal of interferences, potentially lower sensitivity.
Liquid-Liquid Extraction (LLE)Urine, Blood, PlasmaPartitioning of analytes between two immiscible liquid phases.Higher selectivity than PPT, effective for various matrices.Can be labor-intensive, requires optimization of pH and solvents.
Salting-Out Assisted Liquid-Liquid Extraction (SALLE)UrineEnhanced LLE by adding a salt to reduce analyte solubility in the aqueous phase.Improved recovery, broader applicability than conventional LLE.Requires optimization of salt concentration.
Solid-Phase Extraction (SPE)Urine, Plasma, BloodAdsorption of analytes onto a solid sorbent, followed by elution.High selectivity, analyte concentration, reduced solvent usage, automatable.Method development can be complex, cost of cartridges.

Future Directions and Emerging Research Avenues for Eg 018

Development of Next-Generation EG 018 Analogues with Tuned Receptor Efficacy

A significant area of future research involves the development of structural analogues of this compound to gain further insight into how cannabinoids exert efficacy through cannabinoid receptors. Studies have already characterized this compound and a series of its analogues to explore the determinants of agonist efficacy at the CB1 cannabinoid receptor. nih.govnih.govresearchgate.net This research has shown that signaling outcomes for this compound analogues can be highly variable, ranging from moderate efficacy agonism with high potency to marginal agonism at lower potency. nih.govnih.gov Some this compound-based compounds have been observed to be inactive in certain signaling pathways, such as pERK alone, depending on pathway sensitivities to differences in ligand efficacy. nih.govnih.gov The lowest efficacy analogue tested in cAMP assays demonstrated utility in antagonism assay paradigms, suggesting the potential for developing neutral antagonists of the CB1 receptor. nih.govnih.govresearchgate.net Developing neutral antagonists of the CB1 receptor is a long-standing research goal with potential utility as both research tools and therapeutics. nih.govnih.gov The findings from studies on this compound analogues indicate that compounds with exceptionally low efficacy are achievable, suggesting that the development of neutral antagonists for CB1 is a realistic objective. nih.govnih.gov Future work will likely continue to explore the structure-activity relationships of this compound analogues to precisely tune their efficacy at CB1 and CB2 receptors.

Advanced Computational Modeling for Predictive Pharmacology and Rational Design of this compound Derivatives

Advanced computational modeling plays a crucial role in modern pharmacology and drug discovery, offering tools for predictive pharmacology and rational design of novel compounds. forth.greujournal.orgoup.commdpi.com For this compound, computational modeling can be utilized to predict the pharmacological properties of potential derivatives before experimental synthesis and testing. This includes predicting binding affinities, efficacy at cannabinoid receptors, and potential interactions with other biological targets. forth.greujournal.org Computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) modeling, can help identify key structural features of this compound that are critical for its activity and guide the design of analogues with improved or altered properties. nih.govmdpi.comnih.govacs.org Predictive modeling for drug discovery involves developing models capable of forecasting the effects of compounds on target proteins or in biological systems. mdpi.com These models can help prioritize promising lead compounds and guide experimental efforts, potentially reducing the time and cost associated with drug development. forth.group.com While specific computational modeling studies on this compound are not detailed in the provided results, the principles of computational pharmacology are directly applicable to the rational design and prediction of properties for this compound derivatives, facilitating the development of next-generation analogues with tuned receptor efficacy. forth.greujournal.orgoup.commdpi.com

Q & A

Basic: How should I formulate a research question for studying EG 018's biochemical mechanisms?

Answer: A well-constructed research question should be specific, feasible, and grounded in existing literature. Use frameworks like FINER (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate its scope . For example: "How does this compound modulate [specific pathway] in [cell type/organism], and what are the downstream effects on [biological outcome]?" Avoid vague terms (e.g., "study the effects") and ensure variables (e.g., concentration, exposure time) are explicitly defined. Preliminary literature reviews using databases like PubMed or Scopus can identify gaps .

Advanced: What experimental design considerations are critical for this compound studies to ensure reproducibility?

Answer:

  • Control Groups: Include positive/negative controls to isolate this compound’s effects from confounding variables (e.g., solvent interactions) .
  • Randomization: Use block randomization for in vivo studies to minimize bias .
  • Dose-Response Curves: Test at least five concentrations of this compound to identify non-linear effects .
  • Blinding: Implement double-blinding in behavioral or phenotypic assays to reduce observer bias .
    Document protocols in line with the ARRIVE guidelines for preclinical research .

Advanced: How should I address contradictory data in this compound’s efficacy across different model systems?

Answer:
Contradictions often arise from methodological variability. Steps to resolve this include:

  • Sensitivity Analysis: Test whether results are robust to changes in assay conditions (e.g., pH, temperature) .
  • Meta-Analysis: Aggregate data from multiple studies to identify trends, using tools like RevMan or R’s metafor package .
  • Cross-Validation: Replicate key experiments in a secondary model system (e.g., zebrafish if murine models show inconsistency) .
    Report limitations transparently, such as species-specific metabolic differences affecting this compound’s bioavailability .

Basic: What strategies are effective for conducting a literature review on this compound?

Answer:

  • Keyword Optimization: Combine terms like "this compound" + "kinase inhibitor" + "[disease context]" across databases (Scopus, Web of Science) .
  • Citation Chaining: Use tools like Connected Papers to trace seminal studies and their derivatives .
  • Gap Analysis: Create a table comparing methodologies, outcomes, and limitations of existing studies (example below) :
StudyModel SystemDose RangeKey FindingLimitations
Smith et al. (2022)In vitro (HeLa)1–10 µMInhibits Pathway XNo in vivo validation

Advanced: What statistical methods are appropriate for analyzing this compound’s dose-dependent effects?

Answer:

  • Non-Linear Regression: Fit data to a sigmoidal curve (e.g., Hill equation) to estimate EC₅₀ values .
  • ANOVA with Post-Hoc Tests: Compare multiple dose groups while controlling for Type I errors (e.g., Tukey’s HSD) .
  • Time-Series Analysis: Use mixed-effects models for longitudinal data (e.g., repeated measurements of tumor size) .
    Consult a statistician during the design phase to optimize power and avoid overfitting .

Basic: How can I ensure methodological transparency in this compound research?

Answer:

  • Pre-Registration: Upload protocols to platforms like Open Science Framework before experimentation .
  • Data Repositories: Share raw data (e.g., microscopy images, qPCR results) via Figshare or Zenodo .
  • Detailed Supplemental Materials: Include step-by-step synthesis protocols, NMR spectra, and purity data for this compound .

Advanced: What tools are recommended for high-throughput screening of this compound derivatives?

Answer:

  • LC-MS/MS: Quantify metabolite profiles of this compound derivatives in cellular lysates .
  • CRISPR-Cas9 Screens: Identify genetic modifiers of this compound’s activity using genome-wide knockout libraries .
  • Molecular Dynamics Simulations: Predict binding affinities of derivatives with target proteins (e.g., using GROMACS) .

Basic: How do I validate this compound’s target specificity in complex biological systems?

Answer:

  • Competitive Binding Assays: Use isotopic labeling (e.g., ³H-EG 018) to measure displacement by known ligands .
  • RNAi Knockdown: Silence putative targets and assess whether this compound’s effects are abolished .
  • Off-Target Profiling: Employ platforms like Eurofins’ SafetyScreen44 to evaluate promiscuity .

Advanced: How should I handle batch-to-batch variability in this compound synthesis?

Answer:

  • QC Protocols: Implement HPLC-UV and NMR to verify purity (>98%) and structural consistency .
  • Stability Testing: Store this compound under inert atmospheres and monitor degradation via accelerated aging studies .
  • Collaborative Validation: Partner with a third-party lab to replicate key findings using independent batches .

Basic: What ethical considerations apply to in vivo studies involving this compound?

Answer:

  • 3Rs Principle: Replace mammalian models with alternatives (e.g., C. elegans) where possible; minimize sample sizes .
  • IACUC Approval: Submit detailed protocols to institutional review boards, including humane endpoints and analgesia plans .
  • Data Sharing: Negative results must be reported to prevent redundant experimentation .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.